molecular formula C27H27NO6 B3375184 (R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid CAS No. 1076197-02-8

(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid

Cat. No.: B3375184
CAS No.: 1076197-02-8
M. Wt: 461.5
InChI Key: ZGOFWUMBCCURJY-UHFFFAOYSA-N
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Description

The compound is a derivative of propionic acid, which is a short-chain saturated fatty acid . The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amine group . The “3,4-dimethoxy-benzyl” part refers to a benzyl group with methoxy (-OCH3) substituents at the 3 and 4 positions of the benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the use of protecting groups like Fmoc during peptide synthesis . The 3,4-dimethoxybenzyl group could potentially be introduced through a reaction with 3,4-dimethoxybenzyl alcohol .


Physical and Chemical Properties Analysis

Based on the components of the compound, we might expect it to have properties typical of similar compounds. For example, it might be expected to be a solid at room temperature, and to have solubility properties typical of peptides .

Future Directions

The future directions for this compound would depend on its specific applications. It could potentially be used in the synthesis of peptides or other organic compounds .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO6/c1-32-24-12-11-17(14-25(24)33-2)13-18(26(29)30)15-28-27(31)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,18,23H,13,15-16H2,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOFWUMBCCURJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201126190
Record name α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3,4-dimethoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076197-02-8
Record name α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3,4-dimethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076197-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3,4-dimethoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid
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(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid
Reactant of Route 6
(R,S)-Fmoc-3-amino-2-(3,4-dimethoxy-benzyl)-propionic acid

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